molecular formula C13H17BFNO3 B12640022 4-Fluoro-3-(3-methyl-1-piperidinylcarbonyl)benzeneboronic acid

4-Fluoro-3-(3-methyl-1-piperidinylcarbonyl)benzeneboronic acid

Katalognummer: B12640022
Molekulargewicht: 265.09 g/mol
InChI-Schlüssel: KTRFMZZGVATYBF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Fluoro-3-(3-methyl-1-piperidinylcarbonyl)benzeneboronic acid is a chemical compound with the molecular formula C13H17BFNO3 and a molecular weight of 265.09 g/mol . This compound is characterized by the presence of a boronic acid group, a fluorine atom, and a piperidinylcarbonyl group attached to a benzene ring. It is commonly used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

The synthesis of 4-Fluoro-3-(3-methyl-1-piperidinylcarbonyl)benzeneboronic acid involves several steps. One common method includes the reaction of 4-fluorobenzeneboronic acid with 3-methyl-1-piperidinylcarbonyl chloride under specific conditions. The reaction typically requires a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include automated processes and advanced purification techniques to ensure the consistency and quality of the final product.

Analyse Chemischer Reaktionen

4-Fluoro-3-(3-methyl-1-piperidinylcarbonyl)benzeneboronic acid undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

4-Fluoro-3-(3-methyl-1-piperidinylcarbonyl)benzeneboronic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Fluoro-3-(3-methyl-1-piperidinylcarbonyl)benzeneboronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. Additionally, the fluorine atom and piperidinylcarbonyl group contribute to the compound’s overall reactivity and specificity .

Vergleich Mit ähnlichen Verbindungen

4-Fluoro-3-(3-methyl-1-piperidinylcarbonyl)benzeneboronic acid can be compared with other boronic acid derivatives, such as:

These comparisons highlight the unique features of this compound, such as its enhanced reactivity and specificity due to the presence of both the fluorine atom and the piperidinylcarbonyl group.

Eigenschaften

Molekularformel

C13H17BFNO3

Molekulargewicht

265.09 g/mol

IUPAC-Name

[4-fluoro-3-(3-methylpiperidine-1-carbonyl)phenyl]boronic acid

InChI

InChI=1S/C13H17BFNO3/c1-9-3-2-6-16(8-9)13(17)11-7-10(14(18)19)4-5-12(11)15/h4-5,7,9,18-19H,2-3,6,8H2,1H3

InChI-Schlüssel

KTRFMZZGVATYBF-UHFFFAOYSA-N

Kanonische SMILES

B(C1=CC(=C(C=C1)F)C(=O)N2CCCC(C2)C)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.